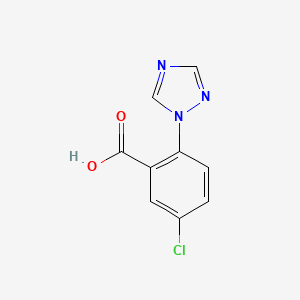

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid

Übersicht

Beschreibung

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzoic acid (CAS: 629655-19-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 223.62 g/mol. The compound features a triazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H6ClN3O2 |

| Molecular Weight | 223.62 g/mol |

| CAS Number | 629655-19-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to triazole benzoic acids. For instance, a study evaluated derivatives of triazole benzoic acids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds exhibited IC50 values ranging from 15.6 to 23.9 µM , demonstrating significant cytotoxicity compared to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. Specifically, compounds derived from triazole benzoic acid have shown to inhibit cell proliferation through apoptotic pathways, making them promising candidates for further development as anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays such as DPPH and ABTS radical scavenging tests. In one study, the compound demonstrated a high scavenging activity with an IC50 value comparable to standard antioxidants like butylated hydroxyanisole (BHA). The findings suggested that structural modifications could enhance the antioxidant capacity further .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole benzoic acid derivatives. Modifications at specific positions on the benzene ring or triazole moiety can lead to significant changes in both anticancer and antioxidant activities. For example:

| Compound Modification | Antioxidant Activity (IC50 µg/mL) |

|---|---|

| Parent Compound | 56.44 |

| Modified Compound A | 54.34 |

| Modified Compound B | 53.42 |

Note : The modifications often involve adding functional groups that enhance electron donation or stabilize radical intermediates .

Case Studies

A notable case study involved a series of triazole benzoic acid derivatives tested for their biological activities. The study found that certain compounds not only inhibited cancer cell growth but also exhibited minimal cytotoxicity towards normal cells, indicating a selective action against cancer cells . This selectivity is vital for developing safer therapeutic agents.

Eigenschaften

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-5-11-4-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGSJCVAEWACOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701711 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629655-19-2 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.